Ferric tartrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

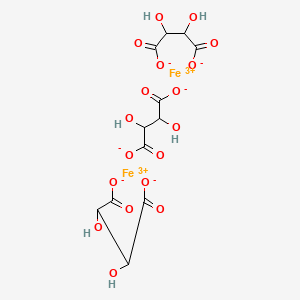

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2944-68-5 |

|---|---|

Molekularformel |

C12H12Fe2O18 |

Molekulargewicht |

555.90 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+) |

InChI |

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |

InChI-Schlüssel |

SFOKDWPZOYRZFF-YDXPQRMKSA-H |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ferric Tartrate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric tartrate, a complex of iron (III) and tartaric acid. The document details its chemical structure, physicochemical properties, and synthesis, with a focus on its relevance to research and potential applications in drug development. Experimental protocols and data are presented to facilitate laboratory work and further investigation into this compound.

Chemical Structure and Nomenclature

This compound is not a simple salt but rather a coordination complex. The tartrate ion, derived from tartaric acid, acts as a ligand, binding to the ferric iron (Fe³⁺) center. The exact structure can vary depending on the pH, the molar ratio of iron to tartrate, and the presence of other cations, leading to the formation of various monomeric and polymeric species in solution.[1]

The most common form is diiron tritartrate, with a chemical formula of Fe₂(C₄H₄O₆)₃.[2] However, other stoichiometries exist, and the tartrate ligand can coordinate to the iron center through the oxygen atoms of both its carboxylate and hydroxyl groups.

Synonyms: Iron(III) tartrate, Diiron tritartrate, Iron tartrate (2:3)[2][3]

Molecular Formula: C₁₂H₁₂Fe₂O₁₈[2][3]

Related Compounds:

-

Ferrous Tartrate: The iron(II) salt of tartaric acid (FeC₄H₄O₆).[4][5]

-

Ferric Sodium Tartrate: A double salt complex, with a reported crystal structure of Fe(C₄H₂O₆)₂Na₅·14H₂O.

-

Ferric Ammonium Tartrate: Another double salt with the formula C₈H₁₂FeNO₁₂.[3][6]

A representation of the coordination of tartrate to a ferric iron center is depicted below.

Figure 1: Chelation of Ferric Iron by Tartrate Ligands.

Physicochemical Properties

The physicochemical properties of this compound can vary based on its specific form and hydration state. The available data for the common diiron tritartrate form are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 555.90 g/mol | [2][3] |

| Appearance | Brown to dark brown powder/granules | [7][8] |

| Solubility in Water (20 °C) | < 1 g/L | [7] |

| pH (1% solution) | ~3.5 | [7] |

| Decomposition | Decomposes upon heating. Anhydrous form is produced from the hydrate, followed by decomposition to ferric oxide at higher temperatures.[9] |

Stability: The stability of this compound complexes in solution is highly dependent on pH. In acidic solutions (pH 3-6), a complex of the form Fe(Tar)₃ has been reported.[10] The stability of iron-tartrate complexes is a critical factor in various applications, including in the prevention of tartrate crystallization in wine.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a ferric salt with tartaric acid or a tartrate salt. The following protocol is adapted from literature procedures for the synthesis of related iron-tartrate complexes.

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)

-

L-Tartaric acid (C₄H₆O₆)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Distilled or deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of the ferric salt (e.g., 0.3 M FeCl₃).

-

Prepare a separate aqueous solution of L-tartaric acid (e.g., 0.9 M).

-

Slowly add the tartaric acid solution to the ferric salt solution with constant stirring.

-

Adjust the pH of the mixture to the desired range (typically between 2 and 11 for complex formation) by the dropwise addition of a base (e.g., NaOH or NH₄OH).[11] The formation of a precipitate indicates the formation of the this compound complex.

-

The precipitate can be collected by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Further wash the precipitate with ethanol to aid in drying.

-

Dry the resulting solid in a desiccator or a vacuum oven at a low temperature to obtain the final product.

Figure 2: Workflow for the laboratory synthesis of this compound.

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Expected Results | Reference(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the coordination of tartrate to iron. | Shifts in the characteristic vibrational bands of the carboxylate and hydroxyl groups of tartaric acid upon complexation with iron.[10] | |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the presence of water of hydration. | Weight loss at specific temperatures corresponding to the loss of water molecules and the decomposition of the tartrate ligand.[9] | |

| X-ray Diffraction (XRD) | To determine the crystalline structure of the solid. | A characteristic diffraction pattern that can be used to identify the crystal phase and determine lattice parameters. | |

| UV-Vis Spectroscopy | To study the formation and stability of the complex in solution. | Absorbance maxima that are characteristic of the iron-tartrate complex, which can be monitored as a function of pH or reactant concentration.[10] | |

| Potentiometric Titration | To determine the stability constants of the complex in solution. | Titration curves that allow for the calculation of the formation constants of the different iron-tartrate species.[10] |

Applications in Drug Development and Cellular Interactions

While specific applications of this compound in drug development are not extensively documented, its properties as an iron complex suggest potential utility as an iron supplement for treating iron deficiency anemia.[12] The bioavailability of iron from such complexes is a key area of research.

The cellular uptake of iron is a complex process. While transferrin-mediated endocytosis is the primary pathway for iron uptake, non-transferrin-bound iron (NTBI) can also be taken up by cells. Studies on other ferric complexes, such as ferric citrate, suggest that the uptake of NTBI can occur through separate pathways for ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[13][14] The uptake of ferric iron may involve membrane proteins, and it is often reduced to ferrous iron before or during transport into the cell.[13][14]

Figure 3: A simplified diagram of potential cellular iron uptake pathways.

It is important to note that the specific mechanisms and signaling pathways involved in the cellular uptake and metabolism of this compound require further investigation.

Conclusion

This compound is a coordination complex with a rich and varied chemistry. This guide has provided a foundational understanding of its structure, properties, and synthesis for researchers and professionals in related fields. While its application in drug development is an area that warrants more in-depth research, the information presented here serves as a valuable starting point for further exploration of this intriguing iron compound. The detailed experimental protocols and characterization methods outlined will aid in the preparation and analysis of this compound for a range of scientific investigations.

References

- 1. 242. Iron–tartrate complexes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C12H12Fe2O18 | CID 14513254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium this compound | C8H12FeNO12 | CID 122173862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ferrous tartrate - Wikipedia [en.wikipedia.org]

- 5. Ferrous tartrate | C4H4FeO6 | CID 6451676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 8. biomall.in [biomall.in]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

- 12. Iron supplement - Wikipedia [en.wikipedia.org]

- 13. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Ferric Tartrate

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive, technically detailed protocols for the laboratory synthesis of ferric tartrate. It includes two distinct and reliable methods, quantitative data summaries, detailed experimental procedures, and visualizations of the chemical pathways and workflows involved. The information is curated for professionals requiring precise and reproducible synthesis for research and development applications.

Core Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented: a direct complexation reaction using a soluble ferric salt and a tartrate salt, and a precipitation-chelation method involving the reaction of freshly prepared ferric hydroxide with tartaric acid. The second method is often preferred for achieving a higher purity product, free from counter-ions like chloride or nitrate.

Method 1: Synthesis via Direct Complexation of Ferric Chloride and Sodium Tartrate

This method relies on the direct reaction between a trivalent iron salt and a tartrate salt in an aqueous solution. The this compound complex is then precipitated from the solution using a water-miscible organic solvent.

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare a 0.62 M aqueous solution of ferric chloride (FeCl₃). For a typical batch, 48 mL of this solution can be used.

-

Addition of Tartrate: To the ferric chloride solution, add 21.8 g of sodium tartrate (Na₂C₄H₄O₆) while stirring. This corresponds to a molar ratio of ferric salt to tartrate of approximately 1.0:3.15. The final concentration of the ferric salt in the starting mixture should be around 0.5 mole/liter.

-

pH Adjustment: Adjust the pH of the reaction mixture to 5.5 by the controlled addition of a sodium hydroxide solution.

-

Reaction: Vigorously stir the mixture for 10-15 minutes. The reaction forms a solution containing the iron-sodium tartrate complex.

-

Precipitation: Precipitate the desired product from the reaction mass by adding ethanol. The recommended volume ratio of ethanol to the reaction mass is between 0.7:1.0 and 1.5:1.0.

-

Isolation: Separate the resulting precipitate from the mother liquor by filtration (e.g., using a Buchner funnel).

-

Drying: Dry the isolated product at a temperature ranging from 30°C to 105°C. The theoretical yield for this procedure is reported to be high, around 92%.[1]

| Parameter | Value | Reference |

| Ferric Salt | Ferric Chloride (FeCl₃) | [1] |

| Tartrate Salt | Sodium Tartrate (Na₂C₄H₄O₆) | [1] |

| Molar Ratio (Fe³⁺:Tartrate) | 1.0 : 3.0 - 3.3 | [1] |

| Ferric Salt Concentration | 0.5 - 0.7 mole/liter | [1] |

| Reaction pH | 0.8 - 5.5 | [1] |

| Precipitation Agent | Ethanol, Methanol, or Acetone | [1] |

| Precipitant:Reaction Mass Ratio | 0.7:1.0 to 1.5:1.0 (v/v) | [1] |

| Drying Temperature | 30°C - 105°C | [1] |

| Reported Yield | ~92% of theoretical | [1] |

Method 2: Synthesis via Ferric Hydroxide Intermediate

This protocol involves two main stages. First, ferric hydroxide is precipitated from a ferric salt solution. Second, the purified ferric hydroxide is reacted with tartaric acid to form the this compound complex. This method avoids the presence of spectator ions (like Cl⁻ or Na⁺) in the final reaction mixture, simplifying purification.

This protocol is based on a general and widely used method for preparing metal-organic complexes.[2][3]

-

Preparation of Ferric Hydroxide:

-

Dissolve a ferric salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O), in deionized water to create a concentrated solution (e.g., 1 M).

-

Slowly add a base, such as 1 M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to the stirred ferric chloride solution at room temperature (20-40°C).[3]

-

Continue adding the base until the pH of the solution is between 7.0 and 8.5 to ensure complete precipitation of ferric hydroxide (Fe(OH)₃) as a reddish-brown gelatinous solid.[2]

-

Isolate the ferric hydroxide precipitate by centrifugation or filtration.

-

Wash the precipitate thoroughly with deionized water multiple times to remove residual salts (e.g., NaCl). A test for the absence of chloride in the washings can be performed using silver nitrate.

-

-

Formation of this compound:

-

Prepare an aqueous solution of tartaric acid (C₄H₆O₆). The stoichiometry of the this compound complex is typically diiron tritartrate, Fe₂(C₄H₄O₆)₃.[4][5] Therefore, a molar ratio of 2 moles of Fe(OH)₃ to 3 moles of tartaric acid should be used.

-

Add the washed ferric hydroxide paste to the tartaric acid solution with stirring.

-

Gently heat the mixture (e.g., to 60-80°C) to facilitate the reaction between the ferric hydroxide and tartaric acid. The solid Fe(OH)₃ will dissolve as it reacts to form the soluble this compound complex.

-

After the reaction is complete (indicated by the dissolution of the ferric hydroxide), the resulting clear, colored solution can be filtered to remove any unreacted solids.

-

The final product can be isolated by evaporating the water under reduced pressure or by precipitation with an organic solvent like ethanol, followed by filtration and drying.

-

| Parameter | Value | Reference |

| Ferric Salt (for Hydroxide) | Ferric Chloride (FeCl₃·6H₂O) | [3] |

| Precipitating Base | NaOH or NH₄OH | [2][3] |

| Precipitation pH | 7.0 - 8.5 | [2] |

| Carboxylic Acid | Tartaric Acid (C₄H₆O₆) | [4][5] |

| Molar Ratio (Fe(OH)₃:Tartaric Acid) | 2 : 3 (Recommended) | [4][5] |

| Reaction Temperature | 60°C - 80°C (Recommended) | |

| Isolation Method | Evaporation or Precipitation |

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the core chemical reaction and the general laboratory procedure for the synthesis of this compound.

Caption: Chemical reaction scheme for the formation of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]

- 2. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 3. US3574184A - Process of preparing a ferric hydroxide-dextran complex - Google Patents [patents.google.com]

- 4. This compound | C12H12Fe2O18 | CID 14513254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biomall.in [biomall.in]

An In-depth Technical Guide to Ferric Tartrate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric tartrate, a complex of iron (III) and tartaric acid. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in biological systems, particularly concerning cellular iron uptake and associated signaling pathways. The information is tailored for professionals in research and drug development who are interested in iron supplementation, iron-mediated cellular processes, and the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is an iron (III) salt of tartaric acid. Its chemical formula is generally represented as Fe₂(C₄H₄O₆)₃, though its hydrated forms are also common.

| Property | Value | Reference(s) |

| CAS Number | 2944-68-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂Fe₂O₁₈ | [5] |

| Molecular Weight | 555.90 g/mol | [1][2][3][5] |

| Appearance | Brown to dark brown powder | [1] |

| Iron Content | Approximately 20% | [1][2] |

| Solubility in Water | < 1 g/L at 20°C | [6] |

| pH (1% solution) | Approximately 3.5 | [6] |

| Stability | Stable under recommended storage conditions.[7] The stability of iron chelates is pH-dependent, with Fe(III)-tartrate species being predominant at a pH range of 2.5 to 4.0.[8] |

Experimental Protocols

Synthesis of Iron Tartrate Crystals

This protocol is adapted from a gel growth method for producing iron tartrate crystals, which is suitable for obtaining high-purity crystalline products for research purposes.

Materials:

-

Ferric chloride (FeCl₃)

-

Disodium tartrate

-

Ammonium chloride (NH₄Cl)

-

Agar-agar

-

Distilled water

Equipment:

-

Glass test tubes

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

Procedure:

-

Gel Preparation: A 1% agar-agar gel is prepared in distilled water. This gel serves as the crystallization medium.

-

Reaction Setup: A solution of 1M ferric chloride is mixed into the agar-agar gel. A 4M solution of ammonium chloride is used as an additive to control the crystal growth.

-

Crystallization: A 1M solution of disodium tartrate is carefully layered on top of the gel containing the ferric chloride. The setup is left undisturbed to allow for the diffusion of the tartrate solution into the gel.

-

Crystal Growth: Pale-yellow, shiny crystals of iron tartrate will form within the gel over a period of several days.

-

Harvesting and Washing: The grown crystals are carefully removed from the gel, washed with distilled water to remove any soluble impurities, and then dried.

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of tartrate ligands and the coordination with iron.

-

Powder X-ray Diffraction (XRD): To determine the crystal structure. Studies have shown that iron tartrate crystals can exhibit a hexagonal system.[9]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the crystals and determine the presence of water of hydration. Iron tartrate is thermally stable up to 200°C and decomposes into iron oxide above 500°C.[9]

Caption: Workflow for the synthesis and characterization of iron tartrate crystals.

Biological Significance and Cellular Interactions

Iron is an essential micronutrient for numerous cellular processes. However, its free form can be toxic. Therefore, iron is tightly regulated within biological systems. This compound, as a source of iron, interacts with cellular machinery responsible for iron uptake and metabolism.

Cellular Uptake of Iron

The cellular uptake of iron is a complex process involving multiple pathways. While ferrous iron (Fe²⁺) is primarily absorbed via the Divalent Metal Transporter 1 (DMT1), ferric iron (Fe³⁺), as found in this compound, is taken up through separate mechanisms.[10][11][12] One proposed pathway for non-transferrin-bound ferric iron involves the β3-integrin and mobilferrin pathway (IMP).[10][11][12] Additionally, endocytosis has been identified as a mechanism for the uptake of iron from various iron compounds.[13]

Caption: Simplified diagram of cellular iron uptake mechanisms.

Impact on Cellular Signaling

Once inside the cell, iron can influence various signaling pathways. While specific studies on this compound are limited, research on other ferric iron complexes, such as ferric citrate and ferric EDTA, has shown that they can modulate signaling cascades involved in cell growth and proliferation. For instance, ferric citrate has been observed to increase the levels of amphiregulin and its receptor (EGFr), leading to the activation of the MAP kinase ERK pathway in gut epithelial cancer cells.[14] It is plausible that this compound could have similar effects due to the delivery of ferric iron to the cell.

Iron chelation, the opposite of iron supplementation, has been shown to impact a wide range of signaling pathways, including AKT, ERK, JNK, and Wnt, which are crucial in cancer progression.[15][16] This highlights the central role of iron in regulating these fundamental cellular processes.

Applications in Drug Development

Iron Supplementation

This compound can be considered as a source of iron for the treatment of iron deficiency anemia.[17] The choice of iron salt in supplements is crucial, as different forms have varying bioavailability and side effect profiles.[18] Ferrous salts are generally more bioavailable due to their higher solubility.[18] However, research into different ferric complexes continues in an effort to develop supplements with improved tolerability.

Drug Delivery Systems

The cellular mechanisms for iron uptake can be exploited for targeted drug delivery. Siderophores, which are small molecules with a high affinity for ferric iron, are naturally used by microbes to acquire iron.[19] By conjugating drugs to siderophores, it is possible to hijack these microbial iron transport systems to deliver therapeutic agents specifically to pathogenic cells.[19] This "Trojan horse" approach is a promising strategy for developing novel antibiotics. While not directly involving this compound, this principle underscores the potential of leveraging ferric iron transport pathways for therapeutic benefit.

References

- 1. This compound - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 2. Iron(III) tartrate Fe 20 this compound [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2944-68-5 [chemicalbook.com]

- 5. This compound | C12H12Fe2O18 | CID 14513254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. ijcrt.org [ijcrt.org]

- 10. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells [frontiersin.org]

- 14. Ferric citrate and ferric EDTA but not ferrous sulfate drive amphiregulin-mediated activation of the MAP kinase ERK in gut epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Iron supplements: Types, uses, and side effects [medicalnewstoday.com]

- 18. Iron - Health Professional Fact Sheet [ods.od.nih.gov]

- 19. Iron transport-mediated drug delivery using mixed-ligand siderophore-beta-lactam conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ferric Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize ferric tartrate complexes. This compound, a complex of Iron(III) and tartaric acid, is of significant interest in fields ranging from pharmaceutical formulation to food science and environmental chemistry. Understanding its structure, stability, and coordination chemistry is crucial for its application and development. This document details the experimental protocols and data interpretation for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mössbauer Spectroscopy, and Circular Dichroism (CD), presenting quantitative data in accessible formats and illustrating key workflows and concepts through diagrams.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the formation and electronic properties of this compound complexes in solution. The absorption of UV or visible light by the complex corresponds to the excitation of electrons, particularly the d-d transitions of the Fe(III) center and ligand-to-metal charge transfer (LMCT) bands. The formation of this compound is highly pH-dependent, which is readily observed through changes in the absorption spectrum.

Experimental Protocol

A typical experimental setup for the UV-Vis analysis of this compound involves the following steps:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of a ferric salt (e.g., 0.1 M Ferric Perchlorate, Fe(ClO₄)₃) in deionized water.

-

Prepare a stock solution of tartaric acid (e.g., 0.1 M C₄H₆O₆) in deionized water.

-

-

Sample Preparation:

-

In a series of volumetric flasks, mix aliquots of the ferric and tartaric acid stock solutions to achieve the desired molar ratios (e.g., 1:1, 1:2, 1:3).

-

Adjust the pH of each solution systematically (e.g., from pH 1 to 9) using dilute HClO₄ or NaOH.

-

Dilute the solutions to a final volume with deionized water to achieve a final Fe(III) concentration in the micromolar to low millimolar range, suitable for absorbance measurements.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra over a wavelength range of 200–800 nm.

-

Use a solution containing all components except the iron salt as a reference blank to correct for ligand and buffer absorbance.

-

Perform measurements in a 1 cm path length quartz cuvette at a controlled temperature (e.g., 25°C).

-

Data Presentation and Interpretation

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that shift in wavelength and intensity with pH, indicating the formation of different complex species. Studies on similar iron(III)-carboxylate systems show that lower-order complexes may form at low pH, while higher-order complexes dominate at neutral or slightly alkaline pH.[1]

| Spectroscopic Parameter | Wavelength (nm) | Conditions / Assignment | Reference |

| λ_max_ (Lower Complex) | ~290 nm | Characteristic of lower acetato-complexes of Fe(III) in acidic medium. | [1] |

| λ_max_ (Higher Complex) | ~340 - 380 nm | Characteristic of higher acetato- and tartrate complexes of Fe(III) as pH increases. | [1][2] |

| Isosbestic Point | ~266 nm | Observed in Fe(III)-citrate systems at pH 0.5-1.4, indicating equilibrium between free Fe³⁺ and a 1:1 complex. | [3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination environment of the tartrate ligand to the ferric ion. By analyzing the vibrational frequencies of functional groups, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups, one can confirm the mode of binding.

Experimental Protocol

-

Sample Preparation:

-

Synthesize solid this compound complex by reacting an aqueous solution of a ferric salt with tartaric acid, followed by precipitation (e.g., by adding ethanol) or lyophilization.

-

For analysis, prepare a KBr pellet by grinding a small amount of the dried this compound sample (1-2 mg) with spectroscopic grade potassium bromide (100-200 mg).

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Record the spectrum in the mid-infrared range (4000–400 cm⁻¹).

-

Collect a background spectrum of a pure KBr pellet and ratio it against the sample spectrum to remove atmospheric (H₂O, CO₂) and instrumental contributions.

-

Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Presentation and Interpretation

Coordination of the tartrate ligand to the Fe(III) ion is primarily identified by shifts in the stretching frequencies of the C=O and O-H bonds. The deprotonation and coordination of the carboxylate group lead to a characteristic shift in its symmetric and asymmetric stretching vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (this compound Complex) | Interpretation of Shift | Reference |

| ν(O-H) stretch | ~3400 (broad) | 3100 - 3600 (broad) | Indicates involvement of hydroxyl groups and presence of hydration water. | |

| ν(C=O) stretch (acid) | ~1730 | - | Disappearance of the carboxylic acid C=O stretch. | [4] |

| ν_as (COO⁻) stretch | ~1600 | < 1600 | A shift to lower frequency indicates coordination of the carboxylate group to the Fe(III) ion. | [4] |

| ν(Fe-O) stretch | - | 400 - 600 | Appearance of new bands in the low-frequency region confirms the formation of iron-oxygen bonds. | [5] |

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for investigating the oxidation state, spin state, and local coordination environment of the iron nucleus in this compound. It measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing distinct parameters such as isomer shift (δ) and quadrupole splitting (ΔE_Q_).

Experimental Protocol

-

Sample Preparation:

-

The sample should be a solid, powdered form of the this compound complex.

-

The sample is placed in a sample holder (absorber) with a thickness corresponding to approximately 5-10 mg of natural iron per cm².

-

-

Instrumentation and Data Acquisition:

-

Use a Mössbauer spectrometer in a constant acceleration transmission mode.

-

The gamma-ray source is typically ⁵⁷Co diffused in a rhodium or palladium matrix.

-

Spectra are recorded at various temperatures, commonly at room temperature (295 K) and cryogenic temperatures (e.g., liquid nitrogen, 77 K, or liquid helium, 4.2 K) to study magnetic effects and vibrational dynamics.

-

The velocity scale is calibrated using a standard absorber, such as α-iron foil at room temperature.

-

Data Presentation and Interpretation

For high-spin Fe(III) complexes like this compound, the Mössbauer spectrum typically consists of a quadrupole doublet.

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state and covalency of the iron center. High-spin Fe(III) complexes typically have δ values in the range of +0.2 to +0.5 mm/s (relative to α-Fe).

-

Quadrupole Splitting (ΔE_Q_): This arises from the interaction between the nuclear quadrupole moment and a non-spherically symmetric electric field gradient at the nucleus. A non-zero ΔE_Q_ indicates a distorted coordination geometry around the iron atom.

| Parameter | Typical Value (mm·s⁻¹) | Temperature | Interpretation | Reference |

| Isomer Shift (δ) | 0.287 | 325 K | Characteristic for high-spin Fe(III) in an octahedral environment. | [6] |

| Quadrupole Splitting (ΔE_Q_) | 0.640 | 325 K | Indicates a distorted coordination geometry (non-cubic electric field). | [6] |

| Isomer Shift (δ) | 0.38 | 77 K | Value characteristic of high-spin Fe(III) ions at low temperature. | |

| Quadrupole Splitting (ΔE_Q_) | 0.85 | 77 K | Increased splitting at lower temperatures can be due to reduced lattice vibrations. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively sensitive to chiral molecules. Since tartaric acid is an intrinsically chiral ligand (L-(+)-tartaric acid and D-(-)-tartaric acid are common enantiomers), its complexation with an achiral metal ion like Fe(III) induces chiroptical properties that can be monitored by CD spectroscopy.

Note: Specific experimental CD data for this compound complexes are not widely available in published literature. The following sections describe the potential application and a generalized protocol based on studies of similar metal-ligand systems.

Potential Applications

-

Conformational Analysis: The CD spectrum is highly sensitive to the conformation of the chelate rings formed by the tartrate ligand upon binding to the iron center.

-

Stoichiometry and Binding: Titrating the tartrate ligand with Fe(III) while monitoring the CD signal can provide information on the stoichiometry of the chiral complex formed.

-

Electronic Transitions: CD spectroscopy can help resolve and assign the d-d electronic transitions of the Fe(III) center, which may be weak or overlapping in the standard absorption spectrum.

Generalized Experimental Protocol

-

Sample Preparation:

-

Prepare aqueous solutions of the this compound complex, ensuring high optical purity of the tartaric acid enantiomer used.

-

Solutions should be prepared in a suitable buffer and filtered to remove any particulate matter.

-

Concentrations should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of interest to ensure a good signal-to-noise ratio.

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectropolarimeter equipped with a xenon lamp source.

-

Scan the appropriate wavelength range. For d-d transitions of Fe(III), this would typically be in the visible and near-UV regions (300-700 nm).

-

Data is typically recorded in millidegrees (mdeg) and can be converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the techniques and the information they provide.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived.

References

- 1. Synthesis and spectroscopic investigations of iron(III) complexes with chlorides and dianionic, symmetrically halogen substituted phthalocyanines as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Magnetic circular dichroism studies of iron(ii) binding to human calprotectin - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity [mdpi.com]

- 6. Ferrous tartrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Iron Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of iron tartrate. Due to the limited availability of a complete, publicly accessible crystal structure for simple ferric (Fe³⁺) tartrate (Fe₂(C₄H₄O₆)₃), this document focuses on the detailed structural analysis of the closely related and well-characterized iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) . The methodologies and principles described herein are broadly applicable to the crystallographic study of related organometallic compounds.

Crystallographic Data Analysis

The most complete crystal structure determination for an iron tartrate compound reported in the surveyed literature is for iron(II) tartrate hemi-pentahydrate. Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system. The structure consists of distorted FeO₆ octahedra, tartrate molecules (C₄H₄O₆), and water molecules, forming chains linked by Fe-O bonds and stabilized by O-H···O hydrogen-bonding frameworks.[1][2] The iron atom is coordinated by six oxygen atoms: five from three different tartrate molecules and one from a water molecule.[2]

The quantitative crystallographic data for FeC₄H₄O₆·2.5H₂O are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | FeC₄H₄O₆·2.5H₂O | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| Unit Cell Parameters | ||

| a (Å) | Value not explicitly provided in abstract | [2] |

| b (Å) | Value not explicitly provided in abstract | [2] |

| c (Å) | Value not explicitly provided in abstract | [2] |

| α, β, γ (°) | 90, 90, 90 | [3] |

| Coordination Geometry | Distorted Octahedral (FeO₆) | [1][2] |

| Key Bond Lengths (Fe-O) (Å) | 2.060 – 2.188 | [2] |

| Average Bond Length (Fe-O) (Å) | 2.117 | [2] |

Note: While the referenced study determined the lattice parameters, the specific values for a, b, and c were not available in the abstract. The study confirms the orthorhombic system where all angles are 90°.

Experimental Protocols

Synthesis of Iron(II) Tartrate Single Crystals (Gel Growth Method)

The growth of high-quality single crystals suitable for X-ray diffraction is paramount. The single diffusion gel technique is a widely used method for growing crystals of sparingly soluble compounds like iron tartrate.[2][3]

Methodology:

-

Gel Preparation:

-

A solution of sodium metasilicate (Na₂SiO₃·9H₂O) is prepared in double-distilled water.

-

Tartaric acid (C₄H₆O₆) is added to the sodium metasilicate solution to acidify it, which initiates the gelling process. The pH is a critical parameter that must be optimized.

-

The mixture is transferred to clean glass test tubes and left undisturbed for several days to allow the silica gel to set completely.

-

-

Reactant Addition:

-

Once the gel has set, an aqueous solution of iron(II) sulfate (FeSO₄) is carefully layered on top of the gel surface.[3] This creates a concentration gradient.

-

-

Crystal Growth:

-

The Fe²⁺ ions from the supernatant slowly diffuse into the gel matrix.

-

As they diffuse, they react with the tartrate ions (C₄H₄O₆²⁻) present within the gel.

-

The expected reaction is: FeSO₄ + C₄H₆O₆ → FeC₄H₄O₆ + H₂SO₄.[3]

-

Over a period of days to weeks, slow nucleation and growth occur within the gel, leading to the formation of well-defined single crystals.

-

-

Crystal Harvesting:

-

Once the crystals have reached a suitable size, they are carefully extracted from the gel, washed with deionized water to remove any residual reactants, and dried.

-

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

-

Crystal Selection and Mounting:

-

A high-quality single crystal, free of cracks and defects, is selected under a microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

The mounted crystal is placed in an X-ray diffractometer.

-

The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.

-

-

Data Processing:

-

The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

-

The intensities of the thousands of measured diffraction spots (reflections) are integrated and corrected for experimental factors.

-

-

Structure Solution and Refinement:

-

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell (phasing).

-

The initial atomic model is then refined using least-squares methods. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Hydrogen atoms are typically located from the difference electron density maps and refined isotropically.[2]

-

The final result is a complete three-dimensional model of the atomic arrangement, including precise bond lengths and angles.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural analysis of iron tartrate crystals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) tartrate, a complex of ferric iron with tartaric acid, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals. Its ability to chelate iron in a soluble form makes it a candidate for oral iron supplementation and potentially for other drug delivery applications. This technical guide provides a comprehensive overview of the physical and chemical properties of iron(III) tartrate, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in drug development.

Physicochemical Properties

Iron(III) tartrate is typically encountered as a hydrated complex. The anhydrous form has the general formula Fe₂(C₄H₄O₆)₃.[1][2] The properties of this compound can vary depending on its specific stoichiometry and hydration state.

Physical Properties

The key physical properties of iron(III) tartrate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Fe₂(C₄H₄O₆)₃ (anhydrous) | [1][2] |

| Molecular Weight | 555.90 g/mol (anhydrous) | [1][2][3][4] |

| CAS Number | 2944-68-5 (anhydrous) | [1][2][3][5] |

| Appearance | Brown to black powder or crystals | [6] |

| Solubility | Sparingly soluble in water. Solubility is influenced by pH and the presence of other ions. | [6] |

| pH (1% solution) | Approximately 3.5 | [7] |

Chemical Properties

Iron(III) tartrate exhibits chemical properties characteristic of a coordination complex.

| Property | Description | References |

| Coordination Chemistry | Iron(III) is coordinated by the carboxylate and hydroxyl groups of the tartrate ligand. The stoichiometry of the complex can vary. | [8] |

| Stability | The stability of the iron(III) tartrate complex is pH-dependent. It is more stable in acidic to neutral conditions. | [8] |

| Redox Activity | The ferric (Fe³⁺) center can be reduced to the ferrous (Fe²⁺) state. This property is relevant in biological systems. | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of iron(III) tartrate, compiled from various sources.

Synthesis of Iron(III) Tartrate

This protocol describes a general method for the synthesis of iron(III) tartrate by precipitation.

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)

-

L-Tartaric acid (C₄H₆O₆)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a ferric salt (e.g., 0.1 M FeCl₃).

-

Prepare an aqueous solution of L-tartaric acid (e.g., 0.15 M).

-

-

Complexation:

-

In a beaker, add the tartaric acid solution to the ferric salt solution with continuous stirring. A molar ratio of tartrate to iron of at least 1.5:1 is recommended to ensure complete complexation.

-

Adjust the pH of the solution to between 3 and 6 by the slow addition of a base (e.g., 1 M NaOH) while monitoring with a pH meter. A color change to deep brown or reddish-brown indicates the formation of the iron(III) tartrate complex.

-

-

Precipitation and Isolation:

-

Continue stirring for 30-60 minutes to ensure the reaction is complete.

-

If a precipitate forms, it can be collected by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the collected solid in an oven at a low temperature (e.g., 50-60 °C) to obtain the final product.

-

Characterization Methods

UV-Vis spectroscopy can be used to confirm the formation of the iron(III) tartrate complex and to study its stability.

Protocol:

-

Prepare a series of solutions with a constant concentration of iron(III) and varying concentrations of tartaric acid.

-

Adjust the pH of each solution to the desired value.

-

Record the UV-Vis spectrum of each solution over a wavelength range of 200-800 nm.

-

The formation of the complex is indicated by the appearance of a characteristic absorption band, typically in the visible region.

-

The stability constant of the complex can be determined by analyzing the absorbance data at different ligand concentrations.[8][11]

FTIR spectroscopy is used to identify the functional groups involved in the coordination of iron by the tartrate ligand.

Protocol:

-

Mix a small amount of the dried iron(III) tartrate sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin pellet.

-

Record the FTIR spectrum of the pellet over a wavenumber range of 4000-400 cm⁻¹.

-

Analyze the spectrum for shifts in the characteristic absorption bands of the carboxylate (-COO⁻) and hydroxyl (-OH) groups of tartaric acid upon coordination to iron.[12][13]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the complex.

Protocol:

-

Place a small, accurately weighed amount of the iron(III) tartrate sample into an appropriate crucible (e.g., alumina).

-

Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

The TGA curve will show weight loss steps corresponding to the loss of water of hydration and decomposition of the tartrate ligand.[14][15] The DSC curve will indicate endothermic or exothermic transitions associated with these processes.

Relevance in Drug Development

Iron(III) tartrate's primary role in the pharmaceutical field is as an oral iron supplement for the treatment of iron deficiency anemia.[16][17] Its formulation as a complex can improve the solubility and bioavailability of iron.

Mechanism of Intestinal Iron Absorption

The therapeutic effect of oral iron supplements, including iron(III) tartrate, is dependent on the physiological mechanisms of intestinal iron absorption. A simplified overview of this pathway is presented below.

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) before it can be transported into the enterocyte by the divalent metal transporter 1 (DMT1).[1][4][18] Iron(III) tartrate would likely undergo reduction to Fe²⁺ in the intestinal lumen to be absorbed via the same pathway. Once inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin.[1][18] In the circulation, it is re-oxidized to Fe³⁺ by hephaestin and binds to transferrin for transport to various tissues.[19]

Iron-Based Nanoparticles in Drug Delivery

While iron(III) tartrate itself is primarily used for iron supplementation, the broader field of iron-based nanomaterials holds significant promise for drug delivery. Iron oxide nanoparticles (IONPs) are being extensively investigated as carriers for targeted drug delivery due to their magnetic properties, biocompatibility, and ease of functionalization.[3][5][6][20] These nanoparticles can be coated with various polymers and conjugated with therapeutic agents to facilitate targeted delivery to specific tissues or cells, often guided by an external magnetic field.[20]

Logical Relationships and Experimental Workflows

The synthesis and characterization of iron(III) tartrate follow a logical workflow, as depicted in the diagram below.

Conclusion

Iron(III) tartrate is a coordination complex with well-defined physicochemical properties that make it suitable for use as an oral iron supplement. The experimental protocols outlined in this guide provide a framework for its synthesis and comprehensive characterization. While its direct application in advanced drug delivery systems is not yet established, the underlying principles of iron metabolism and the development of iron-based nanoparticles offer exciting avenues for future research. A thorough understanding of the properties of iron(III) tartrate is crucial for its effective utilization in both current pharmaceutical applications and the development of novel therapeutic strategies.

References

- 1. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and regulation of intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-O… [ouci.dntb.gov.ua]

- 20. docnum.umons.ac.be [docnum.umons.ac.be]

A Legacy in Three Dimensions: An In-depth Technical Guide to the Historical Applications of Ferric Tartrate in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted historical applications of ferric tartrate and its related compounds in the annals of chemistry. From its foundational role in the birth of stereochemistry to its use in medicine, textile dyeing, and the development of analytical reagents, the story of this iron salt is intrinsically linked to pivotal moments in scientific discovery. This document provides a comprehensive overview of these historical applications, complete with detailed experimental protocols where historical records permit, quantitative data summarized for clarity, and visualizations of key chemical processes and workflows.

The Dawn of a New Dimension: Tartaric Acid and the Birth of Stereochemistry

The history of this compound is inextricably linked to the groundbreaking work on its parent molecule, tartaric acid, which laid the foundation for our understanding of stereochemistry. The pioneering investigations of Jean-Baptiste Biot and Louis Pasteur in the 19th century revealed the three-dimensional nature of molecules, a concept that is now fundamental to drug design and development.

In 1815, the French physicist Jean-Baptiste Biot discovered that solutions of certain organic substances, including tartaric acid derived from wine, could rotate the plane of polarized light.[1][2][3] This phenomenon, which he termed "optical activity," was a puzzle.[1] He observed that some substances rotated light to the right (dextrorotatory) and others to the left (levorotatory).[1]

Decades later, in 1848, a young Louis Pasteur, while working with the salts of tartaric acid, made a remarkable discovery.[4][5] He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[6] With painstaking effort, using tweezers, he manually separated the two crystal forms.[6] When he dissolved each type of crystal in water, he found that one solution was dextrorotatory, just like the naturally occurring tartaric acid, while the other was levorotatory to the same degree.[6] This seminal experiment provided the first evidence that molecules could exist as non-superimposable mirror images, which he termed "dissymmetry" and we now call enantiomers.

Experimental Protocol: Pasteur's Resolution of Racemic Acid

While Pasteur's original equipment was rudimentary by modern standards, the principles of his experiment remain a cornerstone of stereochemistry. A generalized protocol to replicate his foundational observation is as follows:

Objective: To resolve a racemic mixture of sodium ammonium tartrate by manual separation of enantiomeric crystals.

Materials:

-

Racemic tartaric acid

-

Sodium carbonate

-

Ammonia solution

-

Beakers and flasks

-

Heating apparatus

-

Microscope or magnifying glass

-

Tweezers

-

Polarimeter

Methodology:

-

Preparation of Sodium Ammonium Tartrate: Neutralize a solution of racemic tartaric acid with sodium carbonate, and then add an equivalent amount of ammonia solution.

-

Crystallization: Concentrate the solution by slow evaporation at a temperature below 28°C. This temperature is crucial as above it, the two enantiomers crystallize together as a racemate.

-

Crystal Separation: Carefully observe the resulting crystals under a microscope. Identify the two distinct crystal forms that are mirror images of each other (hemihedral facets).

-

Manual Separation: Using a fine pair of tweezers, physically separate the "left-handed" and "right-handed" crystals into two separate groups.

-

Polarimetry: Prepare aqueous solutions of each crystal type and measure their optical rotation using a polarimeter. An equal and opposite rotation should be observed for the two solutions.

References

Methodological & Application

using ferric tartrate for cellulose dissolution protocol

An advanced protocol for the dissolution of cellulose using a ferric tartrate (FeTNa) complex is detailed in this application note. This method provides an alternative to traditional, often hazardous, solvents used for cellulose processing. The FeTNa solvent system is particularly useful for applications requiring the analysis of cellulose molecular weight and for the regeneration of cellulose into various forms such as fibers and films.

Principle and Application

Cellulose, a polymer of β(1→4) linked D-glucose units, is notoriously difficult to dissolve due to its extensive network of intra- and intermolecular hydrogen bonds. The alkaline this compound solvent, commonly abbreviated as FeTNa, is a complexing agent that can effectively break these hydrogen bonds, leading to the dissolution of cellulose without significant degradation of the polymer chains.[1] This makes it a valuable tool for researchers in materials science, biotechnology, and drug development for applications such as:

-

Determination of cellulose molecular weight and degree of polymerization.[2]

-

Formation of regenerated cellulose fibers, films, and hydrogels.[3][4]

-

Studying the swelling and dissolution mechanisms of cellulosic materials.[5]

Materials and Reagents

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) or other trivalent iron salts like ferric sulfate or ferric nitrate.[6][7]

-

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) or tartaric acid.[7]

-

Sodium hydroxide (NaOH)

-

Cellulose source (e.g., cotton linters, wood pulp, microcrystalline cellulose)

-

Deionized water

-

Acetic acid (for regeneration)

Experimental Protocols

Preparation of the this compound (FeTNa) Solvent

The preparation of a stable and effective FeTNa solvent is crucial for the successful dissolution of cellulose. The molar ratio of the components is a key factor influencing the solvent's dissolving power.[2][7]

Protocol:

-

Prepare a ferric salt solution: Dissolve a calculated amount of a trivalent iron salt (e.g., ferric chloride) in deionized water to achieve a concentration between 0.5 and 0.7 mole/liter.[7]

-

Prepare a sodium tartrate solution: In a separate vessel, dissolve sodium tartrate in deionized water.

-

Complex Formation: Slowly add the ferric salt solution to the sodium tartrate solution with constant stirring. The recommended molar ratio of iron to tartrate is between 1.0:3.0 and 1.0:3.3.[7]

-

pH Adjustment: Adjust the pH of the mixture to between 0.8 and 5.5 by adding a sodium hydroxide solution.[7]

-

Stirring: Continue stirring the mixture for 10-15 minutes to ensure the complete formation of the iron-sodium tartrate complex.[7] The resulting solution should be clear.

The following diagram illustrates the workflow for preparing the FeTNa solvent:

References

- 1. "A Study of the Ferric-Tartrate Complex in Alkaline Solution" by Wade J. Adams [scholarworks.wmich.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the spinnability of cellulose/alkaline this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

- 7. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]

Application Notes and Protocols for Viscometric Determination of Cellulose Degree of Polymerization (DP) with Ferric Tartrate

Introduction

The degree of polymerization (DP) is a crucial parameter for characterizing cellulose, as it directly relates to its mechanical strength and other important properties. Viscometry is a widely used method for determining the average DP of polymers, including cellulose. This application note provides a detailed protocol for the viscometric determination of cellulose DP using an alkaline ferric tartrate (FeTNa) solution as the solvent. The FeTNa solvent system offers a good balance of dissolving power and stability, with a moderate rate of cellulose degradation compared to other solvents.[1]

These protocols are intended for researchers, scientists, and drug development professionals working with cellulosic materials.

Principle

The method is based on measuring the intrinsic viscosity [η] of a dilute cellulose solution. The intrinsic viscosity is a measure of the contribution of a solute to the viscosity of a solution. It is related to the molar mass and, consequently, the degree of polymerization (DP) of the polymer through the Mark-Houwink-Sakurada equation:

[η] = K × DPα

For cellulose in an alkaline this compound (FeTNa) solvent, the empirical constants K and α have been determined, allowing for the calculation of DP from the experimentally determined intrinsic viscosity. The specific equation for this system is:

[η] = 2.74 × 10-2 DP0.775 [1]

The intrinsic viscosity is determined by measuring the efflux times of the pure solvent and cellulose solutions of different concentrations in a capillary viscometer.

Data Presentation

Table 1: Mark-Houwink-Sakurada Parameters for Cellulose in FeTNa

| Parameter | Value | Reference |

| K | 2.74 × 10-2 | [1] |

| α | 0.775 | [1] |

Table 2: Viscosity of Cellulose Solutions at Different Concentrations (Illustrative Data)

| Cellulose Concentration (g/dL) | Relative Viscosity (ηrel) | Specific Viscosity (ηsp) | Reduced Viscosity (ηred) (dL/g) |

| 0.05 | 1.25 | 0.25 | 5.00 |

| 0.10 | 1.55 | 0.55 | 5.50 |

| 0.15 | 1.90 | 0.90 | 6.00 |

| 0.20 | 2.30 | 1.30 | 6.50 |

Note: This table provides illustrative data. Actual values will vary depending on the cellulose sample.

Table 3: Comparison of DP Values for a Cellulose Sample (Illustrative Data)

| Method | Solvent | Intrinsic Viscosity [η] (dL/g) | Degree of Polymerization (DP) |

| Viscometry | FeTNa | 5.8 | 1200 |

| Viscometry | CED | 6.2 | 1250 |

| Size-Exclusion Chromatography | LiCl/DMAc | - | 1225 |

Note: This table provides illustrative data for comparison purposes.

Experimental Protocols

Preparation of Alkaline this compound (FeTNa) Solvent

This protocol is adapted from a patented method for producing a powder-like iron-sodium tartrate complex, which is then dissolved in an alkaline solution to create the FeTNa solvent.[2]

Materials:

-

Ferric chloride (FeCl3)

-

Sodium tartrate (Na2C4H4O6)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

Methanol or ethanol (for precipitation)

Procedure for preparing the iron-sodium tartrate complex powder:

-

Prepare a 0.62 M aqueous solution of ferric chloride (FeCl3).

-

In a reaction vessel, add 48 ml of the 0.62 M FeCl3 solution.

-

Add 21.8 g of sodium tartrate (Na2C4H4O6) to the reaction vessel. The molar ratio of FeCl3 to sodium tartrate should be approximately 1.0:3.15.[2]

-

Adjust the pH of the reaction mixture to 5.5 by adding a sodium hydroxide solution while stirring.[2]

-

Continue stirring the mixture for 10-15 minutes to allow the formation of the iron-sodium tartrate complex.[2]

-

Precipitate the complex by adding methanol or ethanol at a volume ratio of approximately 1:1 (precipitant to reaction mass).[2]

-

Separate the precipitate by filtration and dry it at a temperature between 30°C and 105°C.[2]

Procedure for preparing the final alkaline FeTNa solvent:

-

To prepare the final solvent, dissolve the dried iron-sodium tartrate complex powder in an aqueous sodium hydroxide solution.

-

A common composition for the final solvent is a ferric sodium tartrate complex in 1.5N sodium hydroxide.[3]

-

To achieve this, dissolve a specific amount of the complex powder in a calculated volume of 1.5N NaOH solution. The final pH of the solvent should be approximately 14.2.[2]

-

For example, to prepare 100 ml of the solvent, add 60 ml of water to 37.9 g of the complex powder, mix thoroughly, and then add sodium hydroxide and water to reach a final volume of 100 ml with a pH of about 14.2.[2]

-

Filter the final solvent before use to remove any undissolved particles.

Dissolution of Cellulose Sample

Materials:

-

Dried cellulose sample (e.g., cotton linters, wood pulp)

-

Prepared alkaline FeTNa solvent

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

Procedure:

-

Accurately weigh a specific amount of the dried cellulose sample. The concentration of the final solution should be in the range of 0.05 to 0.5 g/dL, depending on the expected DP.

-

Transfer the weighed cellulose to a clean, dry glass vial.

-

Add a calculated volume of the prepared FeTNa solvent to the vial to achieve the desired concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly and place it on a magnetic stirrer.

-

Stir the mixture at room temperature until the cellulose is completely dissolved. This may take from 30 minutes to several hours depending on the cellulose source and DP. Complete dissolution is indicated by a clear, homogenous solution.[2]

-

Prepare a series of solutions with different cellulose concentrations (e.g., 0.05, 0.10, 0.15, 0.20 g/dL) for the determination of intrinsic viscosity.

Viscometric Measurement

Apparatus:

-

Capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath (controlled to ±0.1°C)

-

Stopwatch

-

Pipettes

Procedure:

-

Set the constant temperature water bath to the desired temperature, typically 25°C.

-

Clean the capillary viscometer thoroughly and dry it.

-

Mount the viscometer vertically in the constant temperature water bath and allow it to equilibrate.

-

First, measure the efflux time of the pure FeTNa solvent. Pipette a precise volume of the solvent into the viscometer.

-

Allow the solvent to equilibrate to the bath temperature for at least 10 minutes.

-

Using a pipette bulb, draw the solvent up through the capillary to a point above the upper timing mark.

-

Release the suction and measure the time it takes for the meniscus of the solvent to fall from the upper timing mark to the lower timing mark.

-

Repeat the measurement at least three times and calculate the average efflux time for the pure solvent (t0).

-

Rinse the viscometer with the most dilute cellulose solution, then fill it with this solution.

-

Repeat steps 5-8 to measure the efflux time (t) for the cellulose solution.

-

Repeat the measurement for all prepared cellulose solutions of different concentrations.

Calculation of Degree of Polymerization (DP)

-

Calculate the relative viscosity (ηrel): ηrel = t / t0

-

Calculate the specific viscosity (ηsp): ηsp = ηrel - 1

-

Calculate the reduced viscosity (ηred): ηred = ηsp / c where c is the concentration of the cellulose solution in g/dL.

-

Determine the intrinsic viscosity ([η]): The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration. This is typically done by plotting the reduced viscosity (ηred) against the concentration (c) and extrapolating the linear plot to the y-axis (c=0). The y-intercept gives the intrinsic viscosity [η].

-

Calculate the Degree of Polymerization (DP): Use the Mark-Houwink-Sakurada equation with the known constants for the cellulose-FeTNa system: [η] = 2.74 × 10-2 DP0.775[1]

Rearrange the equation to solve for DP: DP = ([η] / (2.74 × 10-2))(1/0.775)

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. US4705876A - Process for preparing powder-like iron-sodium tartrate complex - Google Patents [patents.google.com]

- 3. Effect of this compound/sodium hydroxide solvent pretreatment on enzyme hydrolysis of cellulose in corn residue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ferric Tartrate in Iron Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency remains a significant global health concern, necessitating the development of effective and well-tolerated iron supplements and fortified foods. The bioavailability of iron from these sources is a critical determinant of their efficacy. Ferric tartrate, a complex of ferric iron with tartaric acid, is one such compound of interest. This document provides detailed application notes and protocols for assessing the iron bioavailability of this compound, drawing upon established methodologies used for other iron compounds. While specific quantitative data for this compound is limited in publicly available literature, the protocols outlined here provide a robust framework for its evaluation.

Data Presentation: Comparative Bioavailability of Iron Compounds

The following table summarizes the relative bioavailability of various iron compounds from literature, providing a comparative context for assessing this compound. Ferrous sulfate is often used as the reference standard due to its high bioavailability.

| Iron Compound | Form | Relative Bioavailability vs. Ferrous Sulfate (%) | Key Findings & Citations |

| Ferrous Sulfate | Ferrous (Fe²⁺) | 100 (Reference) | Considered the "gold standard" due to high bioavailability, but can cause gastrointestinal side effects.[1][2] |

| Ferric Pyrophosphate | Ferric (Fe³⁺) | 62 | Bioavailability is influenced by particle size; micronized forms show improved absorption.[1] |

| Ferric Citrate | Ferric (Fe³⁺) | Variable | Effective in improving iron status in animal models.[3] |

| Ferric Polymaltose | Ferric (Fe³⁺) | Lower than Ferrous Sulfate | Some studies suggest poorer bioavailability compared to ferrous salts.[2] |

| Ferric Maltol | Ferric (Fe³⁺) | Effective | Shows rapid and sustained absorption, with uptake regulated by body iron stores.[4] |

| Ferrous Fumarate | Ferrous (Fe²⁺) | High | Generally considered to have high bioavailability, comparable to ferrous sulfate.[5] |

Experimental Protocols

In Vivo: Rat Hemoglobin Repletion Bioassay

This is a widely accepted method for determining the bioavailability of iron from various sources.[6][7]

Objective: To determine the relative bioavailability of this compound by measuring hemoglobin regeneration in iron-deficient rats.

Materials:

-

Weanling male Sprague-Dawley or Wistar rats

-

Iron-deficient basal diet (AIN-93G formulation, without iron)

-

This compound

-

Ferrous Sulfate (as a reference standard)

-

Deionized water

-

Metabolic cages

-

Hemoglobinometer

-

Analytical balance

Procedure:

-

Depletion Phase (21-28 days):

-

House weanling rats in individual cages.

-

Provide ad libitum access to the iron-deficient basal diet and deionized water.

-

Monitor body weight and general health regularly.

-

At the end of the depletion period, collect a blood sample from the tail vein to confirm anemia (hemoglobin levels typically < 7 g/dL).

-

-

Repletion Phase (14 days):

-

Divide the anemic rats into experimental groups (n=8-10 per group):

-

Control Group: Continue on the iron-deficient basal diet.

-

Reference Group: Iron-deficient diet supplemented with a known concentration of iron from ferrous sulfate.

-

Test Group(s): Iron-deficient diet supplemented with varying concentrations of iron from this compound.

-

-

Provide the respective diets and deionized water ad libitum for 14 days.

-

Monitor food intake and body weight daily.

-

-

Analysis:

-

At the end of the repletion period, collect a final blood sample to measure hemoglobin concentration.

-

Calculate the hemoglobin regeneration efficiency (HRE) using the following formula:

-

HRE (%) = (Final Hb Fe - Initial Hb Fe) / Total Fe Intake * 100

-

Where Hb Fe (mg) = Body Weight (g) x 0.07 (blood volume) x Hb concentration (g/mL) x 3.35 (mg Fe/g Hb)

-

-

The relative bioavailability of this compound is calculated as:

-

RBV (%) = (Slope of dose-response for this compound) / (Slope of dose-response for Ferrous Sulfate) * 100

-

-

Workflow for the Rat Hemoglobin Repletion Bioassay.

In Vitro: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, making it a valuable tool for in vitro iron uptake studies.[8][9]

Objective: To assess the bioavailability of iron from this compound by measuring ferritin formation in Caco-2 cells.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids, penicillin-streptomycin

-

Transwell inserts (0.4 µm pore size)

-

This compound

-

Ferrous Sulfate (as a reference)

-

Ascorbic acid

-

Cell lysis buffer

-

Ferritin ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.

-

Seed cells onto Transwell inserts and allow them to grow and differentiate for 18-21 days, forming a confluent monolayer.

-

-

Iron Uptake Experiment:

-

Prepare solutions of this compound and ferrous sulfate in a serum-free medium. Ascorbic acid should be added to the ferrous sulfate solution to maintain iron in the ferrous state.

-

Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

-

Add the iron solutions to the apical side of the Transwell inserts and incubate for 2-24 hours.

-

-

Ferritin Analysis:

-

After incubation, wash the cells with PBS to remove any surface-bound iron.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Measure the ferritin concentration in the cell lysates using a commercial ELISA kit.

-

Normalize ferritin concentration to the total protein concentration (ng ferritin/mg protein).

-

-

Data Interpretation:

-

The amount of ferritin formed is proportional to the amount of iron taken up by the cells.

-

Compare the ferritin formation from this compound to that from ferrous sulfate to determine its relative in vitro bioavailability.

-

Workflow for the in vitro Caco-2 Cell Iron Bioavailability Assay.

Non-Heme Iron Absorption Pathway

The absorption of non-heme iron, such as that from this compound, is a complex and highly regulated process that primarily occurs in the duodenum.

Simplified pathway of non-heme iron absorption in the duodenum.

Pathway Description:

-

Reduction: In the intestinal lumen, dietary ferric iron (Fe³⁺) from compounds like this compound must first be reduced to ferrous iron (Fe²⁺) by reductases such as duodenal cytochrome B (Dcytb) on the apical surface of enterocytes.[10]

-

Uptake: Ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[10]

-

Intracellular Fate: Once inside the enterocyte, iron can be either stored as ferritin or transported out of the cell.

-

Export: Iron is exported from the basolateral membrane of the enterocyte into the bloodstream via the transporter ferroportin.

-

Oxidation and Transport: The exported ferrous iron is then re-oxidized to ferric iron by hephaestin, a ferroxidase, and binds to transferrin for transport throughout the body.[11]

Conclusion